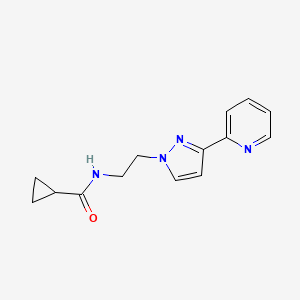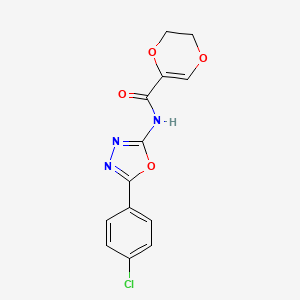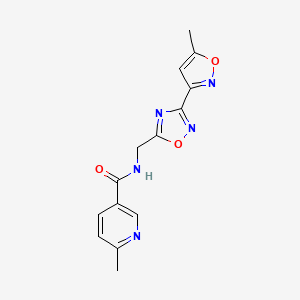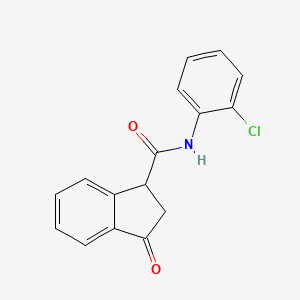![molecular formula C11H10F3NO2 B2487807 2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1517344-87-4](/img/structure/B2487807.png)
2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives, including those with trifluoromethyl groups, typically involves C-C bond-forming reactions. A notable method does not require environmentally harmful AlCl₃ or moisture-sensitive acid chloride, suggesting a greener synthesis approach for these compounds. This method has been applied to create anti-cancer agents, highlighting its significance in medicinal chemistry (Rajitha et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds within this class, such as 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives, is characterized by detailed X-ray diffraction studies. These studies reveal their crystalline structure and the interactions that stabilize these molecules, including hydrogen bonding and π-π stacking interactions, which are crucial for understanding their chemical behavior and reactivity.
Chemical Reactions and Properties
2H-benzo[b][1,4]oxazin-3(4H)-one derivatives undergo various chemical reactions, including those that lead to the synthesis of antimicrobial agents. For example, the Smiles rearrangement has been employed to synthesize benzo[b][1,4]oxazin-3(4H)-one derivatives with antimicrobial activity, indicating the versatility and reactivity of these compounds (Fang et al., 2011).
科学的研究の応用
Synthesis and Biological Applications
Synthesis and Antitumor Activities 1,2,3-Triazines, including derivatives like 2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one, demonstrate a broad spectrum of biological activities, such as antibacterial, antifungal, antiviral, antiproliferative, analgesic, and anti-inflammatory properties. Their simple synthesis process, combined with their efficiency, makes them promising scaffolds for antitumor compound development (Cascioferro et al., 2017).
Chemical Reactivity and Synthesis
Reactions with C- and N-Nucleophiles The chemistry of arylmethylidene derivatives, including compounds like 2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one, is complex and versatile. These compounds react with various nucleophilic agents to produce a wide range of compounds, such as amides, pyrrolones, benzofurans, and oxazines. The reaction pathways are influenced by the structure of the initial reagents, the strength of the nucleophilic agent, and the reaction conditions (Kamneva et al., 2018).
Environmental and Health Aspects
PFAS Alternatives and Health Risks In the context of environmental safety, compounds like 2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one are being considered as alternatives to per- and polyfluoroalkyl substances (PFASs). However, novel fluorinated alternatives exhibit systemic multiple organ toxicities and are potentially as toxic or even more toxic than the legacy PFASs. This necessitates comprehensive toxicological studies to confirm their long-term usability (Wang et al., 2019).
Plant Defence and Antimicrobial Activities
Benzoxazinoids as Plant Defence Metabolites Benzoxazinoids, including benzoxazinones and benzoxazolinones, are specialized metabolites produced by certain plants, like the Poaceae family. These compounds serve as defence against biological threats. The 1,4-benzoxazin-3-one backbone, akin to structures like 2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one, has been identified as a potential scaffold for designing new antimicrobial compounds, demonstrating significant activity against pathogenic fungi and bacteria (de Bruijn et al., 2018).
将来の方向性
特性
IUPAC Name |
2,2-dimethyl-6-(trifluoromethyl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c1-10(2)9(16)15-7-5-6(11(12,13)14)3-4-8(7)17-10/h3-5H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGQIRCTCZFWNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C=CC(=C2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one | |
CAS RN |
1517344-87-4 |
Source


|
| Record name | 2,2-dimethyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-bromobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2487727.png)
![(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2487729.png)
![8-Oxa-1-azaspiro[4.5]decane-3-thiol;hydrochloride](/img/structure/B2487731.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2487732.png)



![7-methyl-3-[2-(phenylsulfinyl)ethyl]quinolin-2(1H)-one](/img/structure/B2487737.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide](/img/structure/B2487739.png)
![Tert-butyl (3aS,9bS)-2-benzyl-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylate](/img/structure/B2487740.png)
![N-[2-(diethylcarbamoyl)phenyl]-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2487741.png)
![1-({6-[(3,4-Dimethylphenyl)sulfonyl]pyridin-3-yl}carbonyl)-4-phenylpiperazine](/img/structure/B2487743.png)
![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2487747.png)